molecular formula C₁₀H₁₆N₂O₄S B1141856 Biotin sulfoxide CAS No. 10406-89-0

Biotin sulfoxide

Cat. No. B1141856
CAS RN: 10406-89-0
M. Wt: 260.31
InChI Key:
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Scientific Research Applications

Biochemical and Physiological Aspects

Biotin sulfoxide, as a derivative of biotin (also known as vitamin H), plays important roles in a variety of critical metabolic reactions in the cell, and thus, is essential for normal human health, growth, and development . This is underscored by the serious clinical abnormalities that occur in conditions of biotin deficiency, which include, among other things, growth retardation, neurological disorders, and dermatological abnormalities .

Nutritional Aspects

Biotin is essential for all organisms. Animal cells cannot synthesize this micronutrient, but microorganisms (like certain bacteria and yeast) and plant cells can synthesize biotin endogenously . Biotin is widely distributed in foodstuff but at a level that is lower than that of other water-soluble vitamins . Good sources for biotin include organ meat (like liver and kidney), egg yolk, some vegetables, and cow’s milk .

Microbial Production

The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . This review outlines the pathway and regulatory mechanism involved in biotin biosynthesis .

Proximity-Dependent Labelling

Proximity-dependent biotin identification (BioID) is a useful method to identify unknown protein–protein interactions . Few reports have described genetically engineered knock-in mouse models for in vivo BioID . Thus, little is known about the proper method for biotin administration and which tissues are applicable .

Mechanism of Action

Target of Action

Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that biotin sulfoxide interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.

Biochemical Pathways

Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, biotin sulfoxide is likely to affect these same pathways.

Result of Action

Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .

Action Environment

The action of biotin sulfoxide is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of biotin sulfoxide may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.

Future Directions

The discovery and development of biotin and biotin sulfoxide-based drugs is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of biotin and biotin sulfoxide derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin sulfoxide

CAS RN

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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